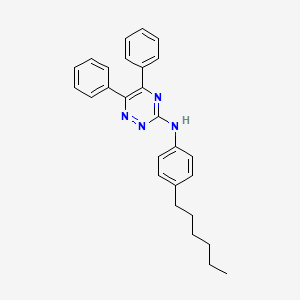
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide, also known as Compound 993, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 involves its ability to selectively bind to specific enzymes and proteins in the body. The compound targets enzymes such as carbonic anhydrases and sulfonamides, which play a crucial role in various biological processes. By inhibiting these enzymes, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 can modulate cellular signaling pathways and affect physiological processes such as cell growth, neurotransmitter release, and immune response.
Biochemical and Physiological Effects
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been shown to have various biochemical and physiological effects in the body. In cancer cells, the compound inhibits the activity of carbonic anhydrases, which are essential for tumor growth and proliferation. In neurons, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 modulates the release of neurotransmitters such as glutamate and GABA, which are involved in cognitive function. In the immune system, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has anti-inflammatory properties and can be used to treat autoimmune diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 for lab experiments is its high potency and selectivity. The compound has been shown to have a high affinity for specific enzymes and proteins, making it an ideal tool for studying various biological processes. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 is its potential toxicity and side effects. The compound can cause liver damage and other adverse effects if used at high doses or for prolonged periods.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993. One area of interest is the development of more potent and selective analogs of the compound for use in cancer research and other fields. Another area of research is the identification of new targets and pathways for N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993, which could lead to the discovery of new therapeutic applications for the compound. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 in humans.
Conclusion
In conclusion, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 is a promising chemical compound that has potential applications in various fields, including cancer research, neuroscience, and immunology. The compound's high potency and selectivity make it an ideal tool for studying various biological processes, but its potential toxicity and side effects must be carefully considered. Future research on N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 will undoubtedly lead to new discoveries and applications for this exciting compound.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 2,5-difluorobenzenesulfonyl chloride with tert-butyl hydroxylamine to form N-(tert-butyl)-2,5-difluorobenzenesulfonamide. This intermediate compound is then reacted with acetic anhydride and sodium acetate to form N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide. The final product is obtained through purification and isolation of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in tumor development. In neuroscience, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In immunology, N-(5-tert-butyl-3-isoxazolyl)-2,5-difluorobenzenesulfonamide 993 has been shown to have anti-inflammatory properties and can be used to treat autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3S/c1-13(2,3)11-7-12(16-20-11)17-21(18,19)10-6-8(14)4-5-9(10)15/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCNOEHNJJMXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2,5-difluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5303696.png)
![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)

![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)
![N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303744.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5303747.png)
![4-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B5303752.png)
![N-(4-methoxyphenyl)-2-{[4-morpholinyl(oxo)acetyl]amino}benzamide](/img/structure/B5303756.png)
